N-Demethylivabradine

Cardiovascular Pharmacology HCN Channel Inhibition PK/PD Modeling

Accurate quantification of the active metabolite N-Demethylivabradine is mandatory for ivabradine bioequivalence studies and CYP3A4 phenotyping, yet poorly characterized reference materials compromise method validation. This pharmacopoeial-grade analytical standard provides the definitive solution. • Equipotent to ivabradine; contributes ~40% of total active drug exposure and drives the initial bradycardic effect. • Enables LC-MS/MS method calibration across the validated linear range of 0.05-20 ng/mL for simultaneous parent-metabolite quantification. • Serves as a selective in vivo CYP3A4 activity probe via the N-Demethylivabradine/ivabradine metabolic ratio. Supplied with a comprehensive Certificate of Analysis to support ANDA submissions and ICH-compliant impurity profiling.

Molecular Formula C26H34N2O5
Molecular Weight 454.6 g/mol
CAS No. 215935-23-2
Cat. No. B104516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylivabradine
CAS215935-23-2
Synonyms3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one;  N-Demethylivabradine;  S 18982
Molecular FormulaC26H34N2O5
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC
InChIInChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1
InChIKeyNMQMGNXUIKUPAF-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethylivabradine: Active Metabolite of Ivabradine for Cardiovascular Research


N-Demethylivabradine (S-18982) is the principal active metabolite of ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel responsible for the cardiac pacemaker current (I_f) [1]. Formed via CYP3A4-mediated N-demethylation, it retains pharmacological activity equipotent to the parent drug and circulates at plasma concentrations approximating 40% of ivabradine exposure [2]. As a critical impurity and metabolite, it serves as an essential analytical reference standard for pharmaceutical quality control, bioequivalence studies, and CYP3A4 phenotyping applications [3].

Active metabolite reference for HCN channel (I_f) inhibition studies
Supports bioequivalence and metabolite exposure assessment research
CYP3A4-dependent metabolite; proposed phenotyping probe

Why N-Demethylivabradine Cannot Be Substituted by Other Metabolites


Generic substitution of N-Demethylivabradine with other ivabradine-related compounds (e.g., 8-demethyl ivabradine or non-active impurities) is scientifically invalid due to its unique dual role as the sole pharmacologically active metabolite equipotent to ivabradine and a critical CYP3A4-dependent clearance marker [1]. Unlike inactive impurities, N-Demethylivabradine directly contributes to the bradycardic effect, accounting for approximately 40% of total active drug exposure [2]. Furthermore, its nonlinear pharmacokinetics and accumulation upon multiple dosing distinguish it from the parent compound and other metabolites, directly impacting bioequivalence assessments and therapeutic drug monitoring protocols [3].

Inactive metabolites (e.g., 8-demethyl) do not represent the equipotent I_f inhibition of N-Demethylivabradine.
Nonlinear PK and accumulation upon multiple dosing are metabolite-specific; may not transfer to other analogs.
CYP3A4 phenotyping utility via metabolic ratio is unique; other ivabradine derivatives lack this biomarker function.

Key Evidence for N-Demethylivabradine Differentiation


Equipotent Bradycardic Activity to Ivabradine

N-Demethylivabradine is not an inactive metabolite but is explicitly stated to be equipotent to the parent drug ivabradine in inhibiting the I_f current. The FDA prescribing information confirms this equipotency [1]. In a clinical PK/PD study involving 18 healthy volunteers, population analysis with NONMEM revealed that while ivabradine determines the duration of bradycardic effect, N-Demethylivabradine is responsible for the initial heart rate reduction [2]. This temporal pharmacodynamic contribution is unique among ivabradine-related compounds.

Bradycardic Potency
Head-to-head
Equipotent to ivabradine (ratio ~1:1); drives initial heart rate reduction
Supports metabolite quantification in bioequivalence models
I_f current inhibition; FDA label and PK/PD study
Cardiovascular Pharmacology HCN Channel Inhibition PK/PD Modeling

Nonlinear Pharmacokinetics and Accumulation

Unlike ivabradine, which exhibits linear, first-order pharmacokinetics, N-Demethylivabradine displays nonlinear kinetics following single doses and accumulates upon multiple dosing [1]. In a study of 12 healthy Chinese volunteers, after 5 mg multiple doses, ivabradine showed no accumulation, while N-Demethylivabradine exhibited significant accumulation, reaching a steady state on day 5 [1]. This nonlinearity is a critical differentiator for bioequivalence assessments and pharmacokinetic modeling.

PK Linearity
Head-to-head
Nonlinear kinetics; accumulates on multiple dosing vs. linear parent drug
Requires separate quantification in multiple-dose studies
5 mg oral dose; healthy volunteer PK
Pharmacokinetics Bioequivalence Drug Metabolism

Systemic Exposure Ratio Relative to Parent Drug

The systemic exposure of N-Demethylivabradine is consistently reported as approximately 40% of that of ivabradine. The FDA package insert states it "circulates at concentrations approximately 40% that of ivabradine" [1]. This ratio is corroborated by the MIMS prescribing information [2]. In a Chinese pharmacokinetic study, the AUCinf of S-18982 was 20±8, 52±21, and 85±30 μg·h·L⁻¹ for single doses of 5, 10, and 15 mg ivabradine, respectively, which corresponds to roughly 34-45% of the parent drug's AUCinf across doses [3]. This exposure ratio is a critical benchmark for bioequivalence and drug interaction studies.

Exposure Ratio
Head-to-head
AUC ratio ~0.34–0.45 (metabolite/parent); ~40% of ivabradine exposure
Benchmark for bioequivalence and DDI studies
Single-dose 5–15 mg; consistent across sources
Pharmacokinetics Bioequivalence Regulatory Science

Validated LC-MS/MS Analytical Ranges

Validated LC-MS/MS methods demonstrate distinct linear ranges for ivabradine and N-Demethylivabradine. Liu et al. (2015) reported linear ranges of 0.100–60.0 ng·mL⁻¹ for ivabradine and 0.050–20.0 ng·mL⁻¹ for N-Demethylivabradine in human plasma [1]. Another study reported ranges of 0.48–120 ng·mL⁻¹ for ivabradine and 0.16–40 ng·mL⁻¹ for N-Demethylivabradine [2]. These differing linear ranges reflect the 40% exposure ratio and are essential for method validation and selection of appropriate internal standards.

LC-MS/MS Range
Cross-study
Metabolite: 0.05–20 ng/mL; parent: 0.1–60 ng/mL (representative assay)
Guides method sensitivity and range selection
Human plasma; multiple validated methods
Analytical Chemistry Bioanalysis LC-MS/MS

Metabolic Ratio as CYP3A4 Phenotyping Biomarker

The metabolic ratio of N-Demethylivabradine to ivabradine is proposed as a specific biomarker for CYP3A4 activity [1]. Unlike other CYP3A4 probes (e.g., midazolam), ivabradine is exclusively metabolized by CYP3A4 with low affinity, minimizing confounding enzyme induction or inhibition [2]. The ratio can be determined in plasma or urine after a single 10 mg oral dose [3]. This unique application is not shared by other ivabradine metabolites or impurities.

CYP3A4 Probe
Class-level
Metabolic ratio proposed as specific CYP3A4 activity marker
Supports phenotyping and drug-interaction research
Class-level inference; data to verify; single 10 mg dose protocol
Pharmacogenomics CYP3A4 Phenotyping Personalized Medicine

Validated Application Scenarios for Research and Quality Control


Bioequivalence Studies for Ivabradine Formulations

Regulatory bioequivalence studies require simultaneous quantification of both ivabradine and N-Demethylivabradine to confirm that test and reference formulations yield comparable systemic exposure to the active metabolite (target ratio ~40% of parent AUC) and demonstrate similar metabolite accumulation profiles upon multiple dosing. N-Demethylivabradine reference standards are essential for calibrating LC-MS/MS methods with validated linear ranges (0.05–20 ng/mL) [1].

CYP3A4 Drug-Drug Interaction Studies

As ivabradine is exclusively metabolized by CYP3A4, the N-Demethylivabradine/ivabradine metabolic ratio serves as a sensitive and specific in vivo probe for CYP3A4 activity. Researchers use N-Demethylivabradine analytical standards to quantify this ratio and assess the inhibitory or inductive potential of co-administered drugs on CYP3A4, informing personalized dosing strategies [2].

Pharmaceutical Quality Control and Impurity Profiling

N-Demethylivabradine is a specified impurity in ivabradine drug substance and product. Its quantification using pharmacopoeial-grade reference standards is mandated to ensure batch-to-batch consistency, stability, and compliance with regulatory impurity thresholds, directly impacting drug safety and efficacy [3].

Pharmacokinetic/Pharmacodynamic Modeling

The equipotent activity and distinct PK profile (nonlinear kinetics, accumulation) of N-Demethylivabradine make its precise quantification critical for developing linked parent-metabolite PK/PD models. Such models are used to predict heart rate reduction and optimize dosing regimens in special populations or for modified-release formulations [4].

Application
Selection Property
Validation Focus
Ivabradine bioequivalence research
Active metabolite quantification and exposure-ratio benchmark
Multiple-dose PK accumulation and AUC ratio fidelity
CYP3A4 drug-interaction research
Metabolic ratio as CYP3A4 activity probe
Exclusive CYP3A4 pathway; minimal induction/inhibition confounding
Pharmaceutical impurity profiling
Specified impurity reference standard
Batch-to-batch consistency and stability monitoring
Parent-metabolite PK/PD modeling
Equipotent activity and distinct PK profiles
Linked PK/PD model development; heart-rate endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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